Cas no 66093-07-0 (5,6-Dimethylpyridin-3-amine)
5,6-Dimethylpyridin-3-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5,6-dimethyl-3-Pyridinamine
- 5,6-Dimethylpyridin-3-amine
- 3-Amino-5,6-dimethylpyridine
- 5,6-dimethyl-pyridin-3-ylamine
- 5-AMINO-2,3-DIMETHYLPYRIDINE
- 5-Amino-2,3-dimethylpyridin
- 5-amino-3-methyl-2-picoline
- 5,6-DIMETHYL-(PYRIDIN-3-YL)AMINE
- 2,3-Dimethylpyridine-5-amine
- 3-Pyridinamine, 5,6-dimethyl-
- FVIPZEZSEOZNTN-UHFFFAOYSA-N
- (5,6-dimethyl-pyridin-3-yl)-amine
- 0152AC
- RP19484
- AB42833
- AK121836
- AM20061424
- Z2722908732
- AC-15002
- SY147683
- Z1198174887
- D70114
- EN300-122786
- CS-0130443
- DTXSID90439502
- DS-6393
- DB-073710
- J-516673
- SCHEMBL94027
- AKOS006284690
- A903585
- 66093-07-0
- MFCD07783763
-
- MDL: MFCD07783763
- Inchi: 1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3
- InChI-Schlüssel: FVIPZEZSEOZNTN-UHFFFAOYSA-N
- Lächelt: N1C=C(C=C(C)C=1C)N
Berechnete Eigenschaften
- Genaue Masse: 122.08400
- Monoisotopenmasse: 122.084398327g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 92.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.9
- XLogP3: 0.9
Experimentelle Eigenschaften
- PSA: 38.91000
- LogP: 1.86180
5,6-Dimethylpyridin-3-amine Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
5,6-Dimethylpyridin-3-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222907-5g |
5,6-Dimethylpyridin-3-amine, 95% min |
66093-07-0 | 95% | 5g |
$488.00 | 2023-09-06 | |
| Matrix Scientific | 222907-10g |
5,6-Dimethylpyridin-3-amine, 95% min |
66093-07-0 | 95% | 10g |
$876.00 | 2023-09-06 | |
| Chemenu | CM170860-1g |
5,6-dimethylpyridin-3-amine |
66093-07-0 | 95% | 1g |
$439 | 2021-08-05 | |
| Chemenu | CM170860-5g |
5,6-dimethylpyridin-3-amine |
66093-07-0 | 95% | 5g |
$1062 | 2021-08-05 | |
| Chemenu | CM170860-10g |
5,6-dimethylpyridin-3-amine |
66093-07-0 | 95% | 10g |
$1595 | 2021-08-05 | |
| TRC | D264360-250mg |
5,6-Dimethylpyridin-3-amine |
66093-07-0 | 250mg |
$ 125.00 | 2022-06-05 | ||
| TRC | D264360-500mg |
5,6-Dimethylpyridin-3-amine |
66093-07-0 | 500mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D264360-1000mg |
5,6-Dimethylpyridin-3-amine |
66093-07-0 | 1g |
$ 330.00 | 2022-06-05 | ||
| Alichem | A029015163-250mg |
5-Amino-2,3-dimethylpyridine |
66093-07-0 | 95% | 250mg |
$970.20 | 2023-09-01 | |
| Alichem | A029015163-1g |
5-Amino-2,3-dimethylpyridine |
66093-07-0 | 95% | 1g |
$3010.80 | 2023-09-01 |
5,6-Dimethylpyridin-3-amine Lieferanten
5,6-Dimethylpyridin-3-amine Verwandte Literatur
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Weitere Informationen zu 5,6-Dimethylpyridin-3-amine
5,6-Dimethylpyridin-3-amine: A Versatile Compound with Promising Applications in Biomedical Research
5,6-Dimethylpyridin-3-amine, also known by its CAS No. 66093-07-0, is a nitrogen-containing heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceutical and biochemical research. The 5,6-Dimethylpyridin-3-amine molecule features two methyl groups attached to the pyridine ring at positions 5 and 6, along with an amino group at position 3. This structural configuration contributes to its functional versatility, enabling interactions with various biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of 5,6-Dimethylpyridin-3-amine as a potential scaffold for drug development. Its ability to modulate enzyme activity, inhibit cellular pathways, and interact with nucleic acids has made it a focal point for researchers exploring novel therapeutic strategies. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 5,6-Dimethylpyridin-3-amine derivatives exhibit promising antitumor activity by targeting the Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival. This finding underscores the compound's potential as a lead molecule in cancer therapeutics.
The 5,6-Dimethylpyridin-3-amine molecule is characterized by its aromatic ring system, which provides stability and enhances its reactivity. The presence of the amino group at position 3 allows for additional functionalization, making it a valuable platform for the design of multifunctional drugs. Its chemical properties, including solubility and reactivity, are influenced by the methyl substitutions at positions 5 and 6. These substitutions not only alter the electronic environment of the ring but also influence the compound's interactions with biological systems. For example, the methyl groups may enhance the compound's lipophilicity, facilitating its penetration into cell membranes.
Research on 5,6-Dimethylpyridin-3-amine has also expanded into the field of anti-inflammatory drug development. A 2023 review in *Pharmacological Reports* highlighted its potential to modulate cytokine production and reduce oxidative stress, which are key factors in inflammatory diseases. The compound's ability to inhibit the NF-κB pathway, a central mediator of inflammation, has been validated through in vitro studies. These findings suggest that 5,6-Dimethylpyridin-3-amine could be a candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the preparation of 5,6-Dimethylpyridin-3-amine involves several well-established methods. One common approach is the condensation of substituted pyridine derivatives with ammonia or amines under controlled conditions. Recent innovations in green chemistry have led to the development of more efficient and environmentally friendly protocols for its synthesis. For example, a 2023 study in *Green Chemistry* reported the use of microwave-assisted synthesis to produce 5,6-Dimethylpyridin-3-amine with high yield and reduced energy consumption. These advancements align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
The biological activities of 5,6-Dimethylpyridin-3-amine are further supported by its interactions with nucleic acids. A 2023 paper in *Nucleic Acids Research* described how the compound can form hydrogen bonds with DNA strands, potentially influencing gene expression. This property has sparked interest in its potential applications in gene regulation and epigenetic studies. The ability to modulate DNA structure could open new avenues for the development of targeted therapies for genetic disorders.
While the 5,6-Dimethylpyridin-3-amine compound shows promise, its pharmacokinetic profile must be carefully evaluated. Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are essential for understanding its therapeutic potential. A 2023 preclinical study in *Drug Metabolism and Disposition* revealed that the compound exhibits moderate oral bioavailability, with its metabolism primarily occurring in the liver. These findings suggest that 5,6-Dimethylpyridin-3-amine may require formulation strategies to enhance its systemic availability.
Moreover, the safety profile of 5,6-Dimethylpyridin-3-amine is a critical consideration for its clinical translation. Toxicological assessments conducted in 2023 indicated that the compound is generally well-tolerated in animal models, with minimal acute toxicity. However, long-term studies are necessary to evaluate its potential for chronic effects. These studies are particularly important for compounds with prolonged therapeutic applications, such as those targeting chronic diseases.
The versatility of 5,6-Dimethylpyridin-3-amine has also led to its exploration in the development of antimicrobial agents. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that the compound can disrupt bacterial cell membranes, suggesting its potential as an alternative to conventional antibiotics. This property is especially relevant in the context of increasing antibiotic resistance, where new antimicrobial strategies are urgently needed.
In conclusion, 5,6-Dimethylpyridin-3-amine represents a significant advancement in the field of biomedical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutics. As research continues to uncover its full potential, the compound may play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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